2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Overview
Description
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been reported to influence various biological activities .
Action Environment
It is known that the ph strongly influences the rate of reaction of certain compounds, which is considerably accelerated at physiological ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes fluorination to introduce the difluoromethyl group. Subsequent reactions involve the introduction of the hydroxymethyl group and the butanoic acid moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the difluoromethyl group can produce a methyl group.
Scientific Research Applications
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
4- [2-Formyl-5- (hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a formyl group instead of difluoromethyl.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group can increase solubility and reactivity.
Properties
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFWMYYOOBVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(CC1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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